3,3'-Dimethoxybenzidine

3,3'-Dimethoxybenzidine

Catalog No.:

B085612

CAS RN:

119-90-4

MF: C14H16N2O2
MW: 244.29 g/mol
InChI Key: JRBJSXQPQWSCCF-UHFFFAOYSA-N
IUPAC Name: 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline


* For research use only. Not for human or veterinary use.
CAS RN

119-90-4

Product Name

3,3'-Dimethoxybenzidine

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline

InChI

InChI=1S/C14H16N2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,15-16H2,1-2H3

InChI Key

JRBJSXQPQWSCCF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N

Boiling Point

356.0 °C

Colorform

LEAFLETS OR NEEDLES FROM WATER
Colorless crystals that turn a violet color on standing.

Flash Point

403 °F (NTP, 1992)
206 °C (403 °F) (closed cup)
206 °C c.c.
403°F

Melting Point

279 to 280 °F (NTP, 1992)
137.0 °C
137 °C
137.5 °C
279°F

Other CAS RN

119-90-4

Physical Description

3,3' -dimethoxybenzidine appears as colorless crystals or a light brown powder. Turns violet on standing. Carcinogen.
COLOURLESS CRYSTALS.
Colorless crystals that turn a violet color on standing.
Colorless crystals that turn a violet color on standing. [Note: Used as a basis for many dyes.]

Pictograms

Irritant; Health Hazard

Purity

98%

Related CAS

59777-10-5;  20325-40-0 (di-hydrochloride);  56436-30-7 (sulfate)

Solubility

less than 0.1 mg/mL at 68° F (NTP, 1992)
2.46e-04 M
Sol in alc, benzene, ether
Sol in chloroform, acetone
PROBABLY SOL IN MOST ORG SOLVENTS AND LIPIDS
In water, 60 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 0.006
Insoluble

Synonyms

3,3' Dimethoxybenzidine
3,3'-Dimethoxybenzidine
Dianisidine
Dianisidine Dihydrochloride
Dianisidine Hydrochloride
Dianisidine Sulfate
Dihydrochloride, Dianisidine
Hydrochloride, Dianisidine
O Dianisidine
O-Dianisidine
Sulfate, Dianisidine

Vapor Density

8.5 (NTP, 1992) (Relative to Air)
8.43 (air= 1)
8.5

Vapor Pressure

negligible

Reference

1: Stepien KM, Guy M. Caeruloplasmin oxidase activity: measurement in serum by use of o-dianisidine dihydrochloride on a microplate reader. Ann Clin Biochem. 2018;55(1):149–157. doi:10.1177/0004563217695350
2: Biegański T, Blasinska MZ, Kusche J. Determination of histaminase (diamine oxidase) activity by o-dianisidine test: interference of ceruloplasmin. Agents Actions. 1977;7(1):85–92. doi:10.1007/bf01964886
3: Siotto M, Pasqualetti P, Marano M, Squitti R. Automation of o-dianisidine assay for ceruloplasmin activity analyses: usefulness of investigation in Wilson's disease and in hepatic encephalopathy. J Neural Transm (Vienna). 2014;121(10):1281–1286. doi:10.1007/s00702-014-1196-0
4: Feldman SL, Hunter JS, Zgirski A, Chidambaram MV, Frieden E. Comparison of the catalytic oxidation of cysteine and o-dianisidine by cupric ion and ceruloplasmin. J Inorg Biochem. 1982;17(1):51–60. doi:10.1016/s0162-0134(00)80229-9
5: Claiborne A, Fridovich I. Purification of the o-dianisidine peroxidase from Escherichia coli B. Physicochemical characterization and analysis of its dual catalatic and peroxidatic activities. J Biol Chem. 1979;254(10):4245–4252.
6: Schosinsky KH, Lehmann HP, Beeler MF. Automated determination of serum ceruloplasmin activity with o-dianisidine dihydrochloride as substrate. Clin Chem. 1975;21(6):757–759.
7: Claiborne A, Fridovich I. Chemical and enzymatic intermediates in the peroxidation of o-dianisidine by horseradish peroxidase. 1. Spectral properties of the products of dianisidine oxidation. Biochemistry. 1979;18(11):2324–2329. doi:10.1021/bi00578a029
8: Jasnowska J, Ligaj M, Stupnicka B, Filipiak M. DNA sensor for o-dianisidine. Bioelectrochemistry. 2004;64(1):85–90. doi:10.1016/j.bioelechem.2004.03.004
9: HUGGETT AS, NIXON DA. Use of glucose oxidase, peroxidase, and O-dianisidine in determination of blood and urinary glucose. Lancet. 1957;273(6991):368–370. doi:10.1016/s0140-6736(57)92595-3
10: Schosinsky KH, Lehmann HP, Beeler MF. Measurement of ceruloplasmin from its oxidase activity in serum by use of o-dianisidine dihydrochloride. Clin Chem. 1974;20(12):1556–1563.

Origin of Product

United States

3,3'-Dimethoxybenzidine is a member of biphenyls.
Dianisidine is a colorless, highly toxic, crystalline compound that turns violet when exposed to air. Dianisidine is used exclusively as an intermediate for the production of dyes and pigments. Exposure to this substance causes skin irritation and sensitization. Dianisidine is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)
3,3'-Dimethoxybenzidine is used as an intermediate in the production of dyes and pigments. No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of 3,3'-dimethoxybenzidine in humans. Animal studies have reported effects on the liver, kidneys, spleen, and bladder, and endocrine effects, gastritis, intestinal hemorrhage, and weight loss from chronic oral exposure. Increased incidences of tumors in several organs have been reported in rats orally exposed to 3,3'-dimethoxybenzidine or its salt. EPA has classified 3,3'-dimethoxybenzidine as a Group B2, probable human carcinogen.

1: Stepien KM, Guy M. Caeruloplasmin oxidase activity: measurement in serum by use of o-dianisidine dihydrochloride on a microplate reader. Ann Clin Biochem. 2018;55(1):149–157. doi:10.1177/0004563217695350
2: Biegański T, Blasinska MZ, Kusche J. Determination of histaminase (diamine oxidase) activity by o-dianisidine test: interference of ceruloplasmin. Agents Actions. 1977;7(1):85–92. doi:10.1007/bf01964886
3: Siotto M, Pasqualetti P, Marano M, Squitti R. Automation of o-dianisidine assay for ceruloplasmin activity analyses: usefulness of investigation in Wilson's disease and in hepatic encephalopathy. J Neural Transm (Vienna). 2014;121(10):1281–1286. doi:10.1007/s00702-014-1196-0
4: Feldman SL, Hunter JS, Zgirski A, Chidambaram MV, Frieden E. Comparison of the catalytic oxidation of cysteine and o-dianisidine by cupric ion and ceruloplasmin. J Inorg Biochem. 1982;17(1):51–60. doi:10.1016/s0162-0134(00)80229-9
5: Claiborne A, Fridovich I. Purification of the o-dianisidine peroxidase from Escherichia coli B. Physicochemical characterization and analysis of its dual catalatic and peroxidatic activities. J Biol Chem. 1979;254(10):4245–4252.
6: Schosinsky KH, Lehmann HP, Beeler MF. Automated determination of serum ceruloplasmin activity with o-dianisidine dihydrochloride as substrate. Clin Chem. 1975;21(6):757–759.
7: Claiborne A, Fridovich I. Chemical and enzymatic intermediates in the peroxidation of o-dianisidine by horseradish peroxidase. 1. Spectral properties of the products of dianisidine oxidation. Biochemistry. 1979;18(11):2324–2329. doi:10.1021/bi00578a029
8: Jasnowska J, Ligaj M, Stupnicka B, Filipiak M. DNA sensor for o-dianisidine. Bioelectrochemistry. 2004;64(1):85–90. doi:10.1016/j.bioelechem.2004.03.004
9: HUGGETT AS, NIXON DA. Use of glucose oxidase, peroxidase, and O-dianisidine in determination of blood and urinary glucose. Lancet. 1957;273(6991):368–370. doi:10.1016/s0140-6736(57)92595-3
10: Schosinsky KH, Lehmann HP, Beeler MF. Measurement of ceruloplasmin from its oxidase activity in serum by use of o-dianisidine dihydrochloride. Clin Chem. 1974;20(12):1556–1563.